

# In-Depth Technical Guide: $^{13}\text{C}$ NMR Data for trans-1,2-Diiodoethylene

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## Compound of Interest

Compound Name: 1,2-Diiodoethylene

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This guide provides a detailed overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for trans-1,2-diiodoethylene. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data, alongside a general experimental protocol for acquiring such data.

## Introduction to trans-1,2-Diiodoethylene

trans-1,2-Diiodoethylene, also known as (E)-1,2-diiodoethene, is a halogenated alkene with the chemical formula  $\text{C}_2\text{H}_2\text{I}_2$ .<sup>[1]</sup> It exists as a geometric isomer of cis-1,2-diiodoethylene. The trans isomer is generally more stable than the cis isomer.<sup>[1]</sup> Understanding the spectral properties of such molecules is crucial for their identification and characterization in various chemical and pharmaceutical applications.  $^{13}\text{C}$  NMR spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule.

## $^{13}\text{C}$ NMR Data Presentation

Due to the high symmetry of the trans-1,2-diiodoethylene molecule, with a  $\text{C}_{2h}$  point group, both carbon atoms are chemically equivalent. This results in a single signal in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.

While specific experimental data is not readily available in public databases, computational predictions provide a reliable estimate of the chemical shift. The predicted  $^{13}\text{C}$  NMR chemical

shift for **trans-1,2-diiodoethylene** is presented in the table below.

Compound	Carbon Atoms	Predicted $^{13}\text{C}$ Chemical Shift ( $\delta$ ) in ppm
trans-1,2-Diiodoethylene	C1, C2	~ 80.5

Note: This value is a predicted chemical shift and may vary from experimentally determined values.

## Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

The following provides a general methodology for obtaining a  $^{13}\text{C}$  NMR spectrum of a solid organic compound like **trans-1,2-diiodoethylene**.

### 1. Sample Preparation:

- Dissolve approximately 10-50 mg of the **trans-1,2-diiodoethylene** sample in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d,  $\text{CDCl}_3$ ). The choice of solvent is critical and should be one that readily dissolves the compound and has a known, non-interfering chemical shift.
- Transfer the solution to a standard 5 mm NMR tube.

### 2. NMR Spectrometer Setup:

- The  $^{13}\text{C}$  NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer or equivalent.
- The instrument should be equipped with a broadband probe tuned to the  $^{13}\text{C}$  frequency (approximately 100 MHz for a 400 MHz spectrometer).

### 3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
- Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

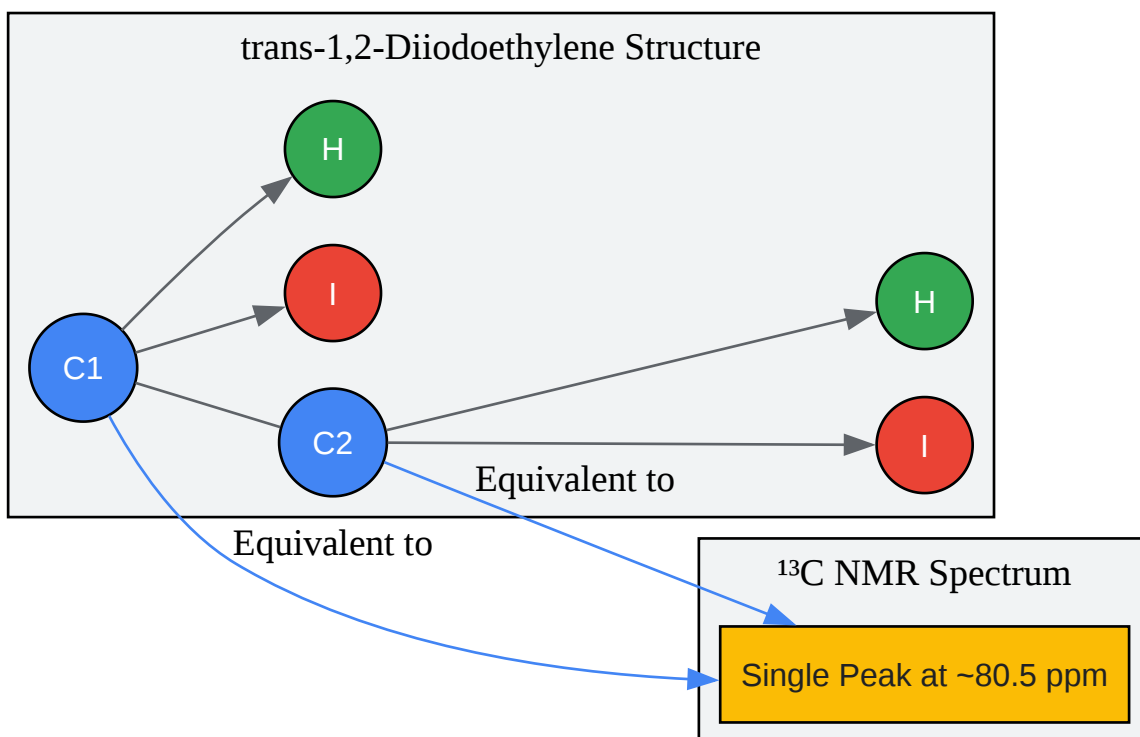
- **Number of Scans:** Due to the low natural abundance of  $^{13}\text{C}$  (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
- **Relaxation Delay (d1):** A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.
- **Spectral Width:** A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of  $^{13}\text{C}$  chemical shifts for organic molecules.
- **Referencing:** The chemical shifts are referenced internally to the residual solvent signal (e.g.,  $\text{CDCl}_3$  at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

#### 4. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
- Processing steps include Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## Mandatory Visualization

The following diagram illustrates the structural relationship leading to the single signal observed in the  $^{13}\text{C}$  NMR spectrum of trans-**1,2-diiodoethylene**.



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Caption: Molecular structure and its corresponding single  $^{13}\text{C}$  NMR signal.

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## References

- 1. 1,2-Diiodoethylene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide:  $^{13}\text{C}$  NMR Data for trans-1,2-Diiodoethylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1657968#13c-nmr-data-for-trans-1-2-diiodoethylene]

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